6-Chloro-4-methoxy-3-phenylpyridazine
Overview
Description
6-Chloro-4-methoxy-3-phenylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a phenyl group at the 3rd position on the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxy-3-phenylpyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of 3-chloro-4-methoxyphenylhydrazine with 1,3-diketones under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methoxy-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Pyridazine derivatives, including this compound, are being explored for their potential use in treating cardiovascular diseases, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-3-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA or proteins, affecting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 6-Chloro-4-methyl-3-phenylpyridazine
- 4-Chloro-6-methylpyrimidine
- 3-Chloro-6-methoxypyridazine
Comparison: 6-Chloro-4-methoxy-3-phenylpyridazine is unique due to the presence of both a methoxy group and a phenyl group on the pyridazine ring, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced pharmacological properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
6-chloro-4-methoxy-3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-7-10(12)13-14-11(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPPLPQPYYLNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559308 | |
Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40020-02-8 | |
Record name | 6-Chloro-4-methoxy-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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